molecular formula C7H11ClN2O B1396785 3-Pyrrolidin-2-ylisoxazole hydrochloride CAS No. 1332528-62-7

3-Pyrrolidin-2-ylisoxazole hydrochloride

Cat. No. B1396785
M. Wt: 174.63 g/mol
InChI Key: JEYXPTZFPMHYOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Pyrrolidin-2-ylisoxazole hydrochloride, such as pyrrolidine derivatives, has been discussed in the literature . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Integrin Inhibition for Pulmonary Fibrosis Treatment

3-Pyrrolidin-2-ylisoxazole hydrochloride analogs have been studied for their potential in treating idiopathic pulmonary fibrosis. One study focused on synthesizing 3-aryl(pyrrolidin-1-yl)butanoic acids, which demonstrated high affinity and selectivity for αvβ6 integrin, an important target in pulmonary fibrosis treatment. The analog, (S)-3-(3-(3,5-dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride, exhibited promising properties such as high solubility and good pharmacokinetic properties, making it suitable for clinical investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Catalyzed Annulation in Organic Synthesis

In organic synthesis, pyrrolidine, a component of 3-pyrrolidin-2-ylisoxazole hydrochloride, has been utilized in catalyzed annulation reactions. One study reported a pyrrolidine-catalyzed [4 + 1] annulation reaction, leading to the formation of benzoxazoles. This process involves the use of ynals and N-protected-2-aminophenols, exploiting the reactivity of the C≡C triple bond for two consecutive conjugate addition reactions. Such processes are valuable for synthesizing biologically and synthetically important benzoxazoles (Song et al., 2013).

Chemosensor Development

Pyrrolidine derivatives are being explored for their use in developing chemosensors. A study developed a pyrrolidine constrained bipyridyl-dansyl conjugate, which acted as a selective chemosensor for Al(3+) ions. This fluoroionophore worked based on internal charge transfer (ICT), demonstrating potential in selective ratiometric and colorimetric sensing applications (Maity & Govindaraju, 2010).

Inhibiting Caspase-3 for Therapeutic Applications

Pyrrolidine derivatives, similar in structure to 3-pyrrolidin-2-ylisoxazole hydrochloride, have shown effectiveness as inhibitors of caspase-3. In one study, disubstituted 1,2,3-triazoles were evaluated as caspase-3 inhibitors, with two compounds demonstrating potent inhibitory effects. These findings suggest potential therapeutic applications in diseases where caspase-3 plays a crucial role (Jiang & Hansen, 2011).

Corrosion Inhibition

Compounds structurally related to 3-Pyrrolidin-2-ylisoxazole hydrochloride have been investigated for their use in corrosion inhibition. A study on 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole showed its effectiveness as a corrosion inhibitor of mild steel in hydrochloric acid, suggesting potential industrial applications (Moretti, Guidi & Fabris, 2013).

properties

IUPAC Name

3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-10-9-7;/h3,5-6,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYXPTZFPMHYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NOC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-2-ylisoxazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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